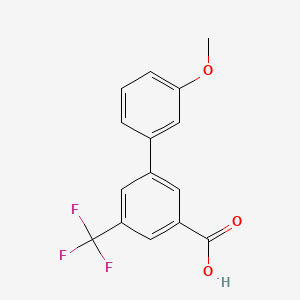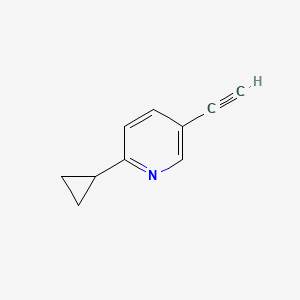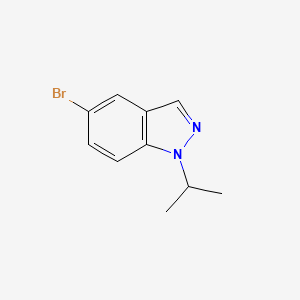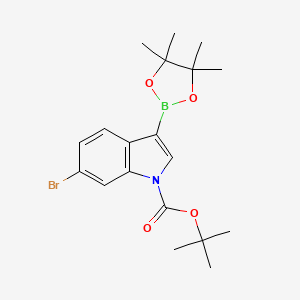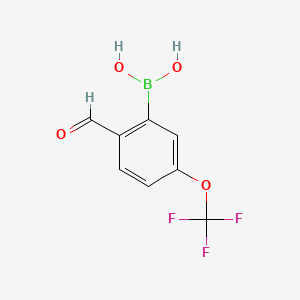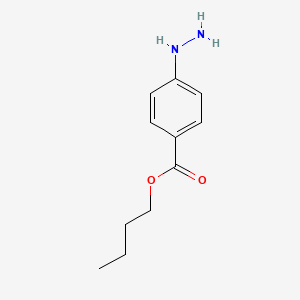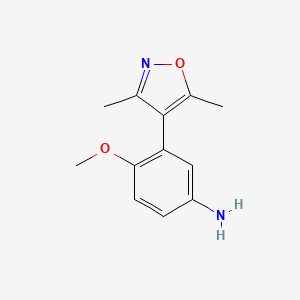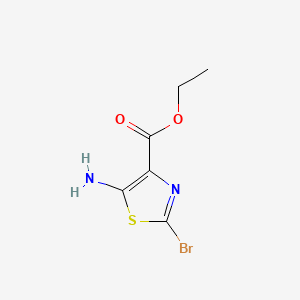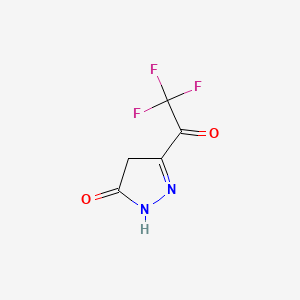![molecular formula C22H42O2 B594553 CIS-13-DOCOSAENOIC ACID, [1-14C] CAS No. 126474-70-2](/img/new.no-structure.jpg)
CIS-13-DOCOSAENOIC ACID, [1-14C]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CIS-13-DOCOSAENOIC ACID, [1-14C]: is a radiolabeled form of cis-13-docosenoic acid, commonly known as erucic acid. This compound is a monounsaturated omega-9 fatty acid with a long carbon chain. The radiolabeling with carbon-14 allows for tracing and studying the metabolic pathways and biological effects of the compound in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: CIS-13-DOCOSAENOIC ACID, [1-14C] can be synthesized through the hydrogenation of erucic acid. The process involves the use of a catalyst, typically palladium on carbon, under hydrogen gas at elevated temperatures and pressures. The radiolabeling with carbon-14 is achieved by incorporating a carbon-14 labeled precursor during the synthesis .
Industrial Production Methods: Industrial production of CIS-13-DOCOSAENOIC ACID, [1-14C] involves the extraction of erucic acid from natural sources such as rapeseed oil or mustard oil. The extracted erucic acid is then subjected to hydrogenation and radiolabeling processes under controlled conditions to ensure high purity and specific activity .
Analyse Chemischer Reaktionen
Types of Reactions: CIS-13-DOCOSAENOIC ACID, [1-14C] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form shorter-chain fatty acids and other oxidation products.
Reduction: Hydrogenation can convert the double bond to a single bond, forming saturated fatty acids.
Substitution: The carboxyl group can participate in esterification and amidation reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alcohols and amines under acidic or basic conditions
Major Products Formed:
Oxidation: Shorter-chain fatty acids and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and amides
Wissenschaftliche Forschungsanwendungen
CIS-13-DOCOSAENOIC ACID, [1-14C] is widely used in scientific research due to its radiolabeling, which allows for tracing and studying metabolic pathways. Some key applications include:
Chemistry: Studying the reaction mechanisms and kinetics of fatty acid transformations.
Biology: Investigating the metabolic fate of fatty acids in living organisms.
Medicine: Exploring the role of fatty acids in disease mechanisms and potential therapeutic applications.
Industry: Developing and optimizing processes for the production of fatty acid derivatives
Wirkmechanismus
The mechanism of action of CIS-13-DOCOSAENOIC ACID, [1-14C] involves its incorporation into cellular membranes and metabolic pathways. The compound can be metabolized by enzymes such as desaturases and elongases, leading to the formation of various bioactive lipids. These lipids can interact with molecular targets such as receptors and enzymes, modulating cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
CIS-13-DOCOSENOAMIDE: An amide derivative of cis-13-docosenoic acid with similar chemical properties but different biological activities.
CIS-13-DOCOSENOL: An alcohol derivative with distinct physical and chemical properties.
ERUCIC ACID: The non-radiolabeled form of cis-13-docosenoic acid
Uniqueness: CIS-13-DOCOSAENOIC ACID, [1-14C] is unique due to its radiolabeling, which allows for precise tracing and studying of its metabolic and biological effects. This makes it a valuable tool in scientific research for understanding the role of fatty acids in various biological processes .
Eigenschaften
CAS-Nummer |
126474-70-2 |
|---|---|
Molekularformel |
C22H42O2 |
Molekulargewicht |
340.568 |
IUPAC-Name |
(Z)-docos-13-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9-/i22+2 |
InChI-Schlüssel |
DPUOLQHDNGRHBS-ZOVILGCASA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


